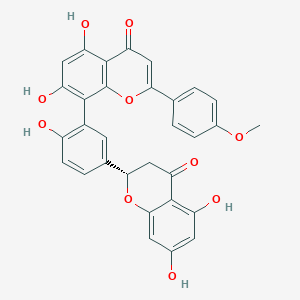

2,3-Dihydropodocarpusflavone A

説明

Synthesis Analysis

The synthesis of flavonoids like 2,3-Dihydropodocarpusflavone A can involve various methods. One approach includes the reaction of 3-aminoflavone with isopentyl nitrite in acetic acid, leading to the formation of dihydroxyflavanone derivatives in good yield. This method signifies the ease of obtaining dihydroxyflavonoid derivatives from readily available starting materials, providing a powerful tool for the synthesis of 2,3-dihydroxyflavanone derivatives (Miyake, Nishino, & Sasaki, 2009).

科学的研究の応用

Anti-Inflammatory Effects

Phenolic compounds isolated from the fruits of Artocarpus heterophyllus, including similar flavonoids, have demonstrated significant anti-inflammatory effects. These compounds were found to suppress the production of proinflammatory mediators in activated murine macrophage cells (Fang, Hsu, & Yen, 2008).

Antimicrobial Activity

Flavonoids, like 2,3-Dihydropodocarpusflavone A, have shown promising antimicrobial activities against various pathogens. Some flavonoids inhibit bacterial DNA gyrase, disrupt cytoplasmic membrane function, and inhibit energy metabolism, contributing to their antimicrobial efficacy (Cushnie & Lamb, 2005).

Cardioprotective Effects

Research on 3',4'-Dihydroxyflavonol, a structurally similar compound, suggests potential for cardioprotection. This flavonol reduces injury after myocardial ischemia and reperfusion, indicating its usefulness in treating cardiovascular diseases (Qin, Chen, Hughes, Williams, & Woodman, 2008).

DNA Interactions and Cancer Treatment

Certain flavonoids have demonstrated efficacy in binding and interacting with DNA, which is crucial for their role in treating various diseases, including cancer. These interactions can cause significant changes in the intrinsic fluorescence behavior of the flavonoids (Sengupta et al., 2014).

Antidiabetic Activity

Dihydroxy flavones, including 2',3'dihydroxy flavone, have shown significant in vitro antidiabetic activity. Their potential to inhibit α-Glucosidase suggests their usefulness in diabetes treatment (Umamaheswari & Sangeetha, 2019).

Inhibition of Tumor Cell Growth

Flavonoids from Cirsium japonicum DC have been found to inhibit the growth of implanted tumors and promote immune responses, suggesting a potential application in cancer treatment (Liu et al., 2006).

Photosynthesis Interaction

Flavonoids like retusin and pachypodol have been found to interact with the photosynthesis process, affecting the growth of plants. This interaction could be leveraged in the development of new herbicides (Morales-Flores et al., 2015).

作用機序

Target of Action

The primary targets of 2,3-Dihydropodocarpusflavone A are currently unknown

Mode of Action

As a biflavonoid, it may interact with its targets and induce changes at the molecular level .

Biochemical Pathways

Biflavonoids, the class of compounds to which 2,3-Dihydropodocarpusflavone A belongs, are known to interact with various biochemical pathways .

Result of Action

As a biflavonoid, it may have potential antioxidant, anti-inflammatory, and anticancer properties .

Action Environment

The action, efficacy, and stability of 2,3-Dihydropodocarpusflavone A can be influenced by various environmental factors . These factors can include temperature, pH, and the presence of other compounds . For instance, the compound is recommended to be stored at -20°C for long-term stability .

特性

IUPAC Name |

8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-11,13,26,32-36H,12H2,1H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCNPVIQJBSDBZ-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydropodocarpusflavone A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

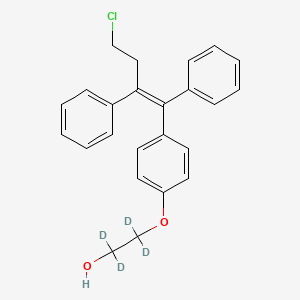

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。